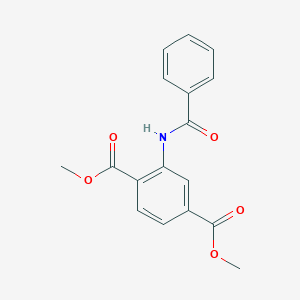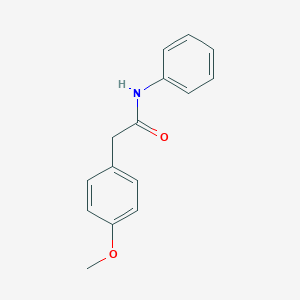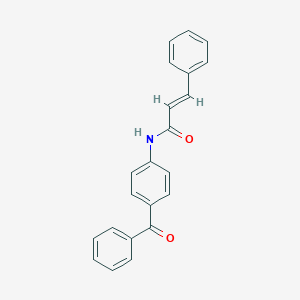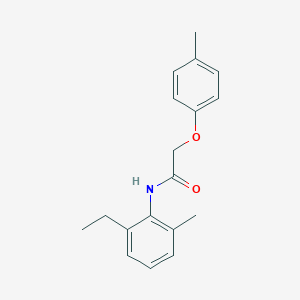
N-(2-Ethyl-6-methyl-phenyl)-2-p-tolyloxy-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-6-methyl-phenyl)-2-p-tolyloxy-acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMOTA and is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
Wirkmechanismus
The mechanism of action of EMOTA is not fully understood. However, it is believed that EMOTA exerts its biological effects by inhibiting the activity of various enzymes and modulating various signaling pathways in cells. For example, EMOTA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
EMOTA has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, which can help to prevent the development of various diseases. In addition, EMOTA has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. EMOTA has also been shown to have neuroprotective properties, which can help to prevent the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EMOTA has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, EMOTA also has some limitations as a research tool. It is a relatively complex compound, which can make it difficult to study its mechanism of action. In addition, its effects on biological systems can be highly variable, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on EMOTA. One area of research is the development of new drugs based on EMOTA. EMOTA has been shown to have a wide range of biological activities, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of EMOTA. Despite its extensive use in scientific research, the mechanism of action of EMOTA is not fully understood. Further research in this area could help to elucidate the biological effects of EMOTA and its potential applications in medicine. Finally, research on the synthesis and purification of EMOTA could lead to the development of new methods for the production of this compound, which could help to make it more widely available for scientific research.
Synthesemethoden
The synthesis of EMOTA is a complex process that involves several steps. The first step involves the reaction of 2-ethyl-6-methylphenol with p-toluenesulfonyl chloride to form 2-(p-toluenesulfonyloxy)-6-methylphenol. The second step involves the reaction of the resulting compound with sodium acetate and acetic anhydride to form N-(2-ethyl-6-methylphenyl)-2-p-tolyloxy-acetamide. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
EMOTA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, EMOTA has been shown to be an effective inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. These properties make EMOTA a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-4-15-7-5-6-14(3)18(15)19-17(20)12-21-16-10-8-13(2)9-11-16/h5-11H,4,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
SFMVVEJYTNNTAA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



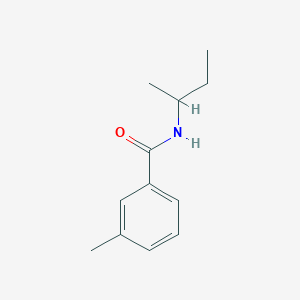
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
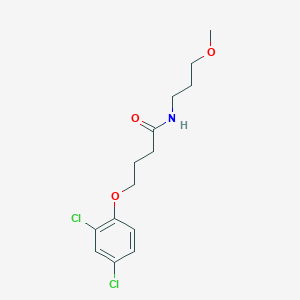
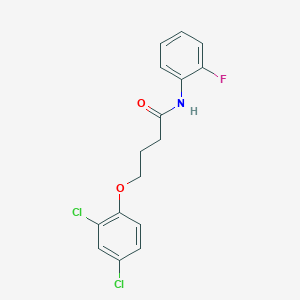
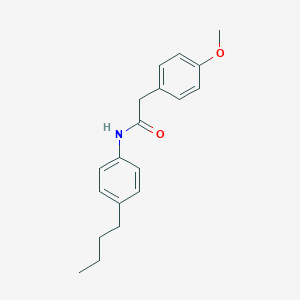
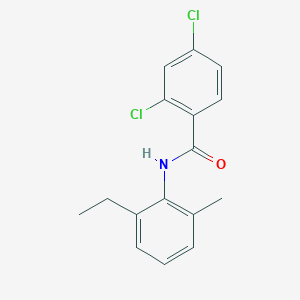
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
